molecular formula C18H18FN3O5S B6441131 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2548987-34-2

5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6441131
CAS No.: 2548987-34-2
M. Wt: 407.4 g/mol
InChI Key: MDHYRYFICUDJRD-UHFFFAOYSA-N
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Description

The compound 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic molecule featuring a benzoxazolone core, a pyrrolidine sulfonyl group, and a fluoropyridinyl ether moiety. The presence of the 5-fluoropyridinyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name

5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O5S/c1-21-15-8-14(3-4-16(15)27-18(21)23)28(24,25)22-7-6-12(10-22)11-26-17-5-2-13(19)9-20-17/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYRYFICUDJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis begins with the preparation of 5-fluoropyridin-2-yl, which is then reacted with a methylpyrrolidine derivative to form a core pyrrolidine structure.

  • Sulfonylation: : The next step involves the sulfonylation of this intermediate with sulfonyl chloride under controlled conditions.

  • Final Assembly: : The final step is the cyclization reaction to form the benzoxazol-2-one structure, which is a critical part of the compound. This requires specific catalysts and heating protocols to ensure efficient ring closure.

Industrial Production Methods

On an industrial scale, these steps would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone.

  • Reduction: : Reduction reactions might involve hydride donors such as sodium borohydride.

  • Substitution: : Nucleophilic substitution can occur, particularly at the pyridine and benzoxazol rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, ozone, or potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Sodium methoxide, organolithium reagents.

Major Products

Scientific Research Applications

Chemistry

The compound's unique structure makes it valuable for studying mechanisms of sulfonylation and cyclization reactions, providing insights into the synthesis of other heterocyclic compounds.

Biology

In biological research, this compound could be used to probe the interactions with various enzymes and receptors, particularly those involved in sulfonyl transfer and ring-closure activities.

Medicine

Potential medical applications include development as a therapeutic agent, particularly for conditions where the modulation of pyrrolidine and benzoxazole pathways is beneficial. This might include anti-inflammatory, anti-cancer, or anti-infective therapies.

Industry

In the industrial sector, the compound could serve as an intermediate in the production of more complex molecules, contributing to the synthesis of pharmaceuticals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism by which 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves the interaction with specific molecular targets. The fluoropyridinyl moiety might interact with nucleotide-binding sites, while the sulfonyl group could form covalent bonds with protein residues. This multi-faceted mechanism suggests potential pathways involving enzyme inhibition, receptor modulation, and signal transduction interference.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzoxazolone derivatives , pyrrolidine sulfonamides , and fluorinated heterocycles . Below is a comparative analysis with key compounds identified in the literature:

Table 1: Structural and Functional Comparison

Compound ID/Name Core Structure Key Substituents Hypothesized Activity/Properties
5-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one Benzoxazolone 3-methyl, pyrrolidine sulfonyl, 5-fluoropyridinyl ether Enhanced metabolic stability, kinase inhibition potential due to sulfonamide and fluoropyridine
1361940-38-6 (Thieno[2,3-c]pyrrol derivative) Thienopyrrol tert-butyl, hydroxymethyl, dihydropyridinone, cyclopropyl pyrazole Potential protease or GPCR modulation due to thienopyrrol scaffold and polar substituents
242472-21-5 (1-Benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone) Pyridinone Benzyl, methylsulfanyl-oxadiazole Antiviral or antibacterial activity via oxadiazole-mediated membrane disruption
1356454-41-5 (Piperazine-carbonyl derivative) Piperazine Cyclohexyl, dimethoxybenzenesulfonyl, phenylthiophene Possible PDE inhibitor or anti-inflammatory agent due to sulfonyl and hydrophobic groups

Key Observations:

Fluorinated vs. Non-Fluorinated Analogs: The 5-fluoropyridinyl group in the primary compound likely improves lipophilicity and target binding compared to non-fluorinated pyrrolidine derivatives (e.g., 1361940-38-6) .

Sulfonamide Functionality : The sulfonyl group in the primary compound may enhance hydrogen-bonding interactions with enzymatic active sites, a feature shared with 1356454-41-5 but absent in 242472-21-5 .

Scaffold Diversity: While the benzoxazolone core (primary compound) is associated with kinase inhibition, thienopyrrol (1361940-38-6) and pyridinone (242472-21-5) scaffolds are linked to divergent biological targets .

Research Findings and Limitations

  • Structural Insights : X-ray crystallography using programs like SHELXL (commonly employed for small-molecule refinement) could resolve the primary compound’s conformation, particularly the orientation of the fluoropyridinyl ether .
  • Activity Data Gap: No explicit biological data (e.g., IC₅₀ values) for the primary compound are available in the provided evidence. Analogous compounds (e.g., 242472-21-5) suggest sulfonamide/oxadiazole moieties correlate with antimicrobial activity, but fluorinated systems may prioritize CNS or kinase targets .
  • Synthetic Challenges: The tertiary sulfonamide and fluorinated ether in the primary compound likely require multi-step synthesis, contrasting with simpler analogs like 1361940-38-6, which features a thienopyrrol ring formed via cyclization .

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